![molecular formula C10H18N2O2 B13952635 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)-6-azaspiro[34]octane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with ethyl chloroformate to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Applications De Recherche Scientifique
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octane: Shares the spirocyclic core but lacks the aminoethyl and carboxylic acid groups.
6-Azaspiro[3.4]octane-2-carboxylic acid: Similar structure but without the aminoethyl group.
Uniqueness
6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
6-(2-aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c11-2-4-12-3-1-10(7-12)5-8(6-10)9(13)14/h8H,1-7,11H2,(H,13,14) |
Clé InChI |
LNIIZFBKFIANDW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)C(=O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
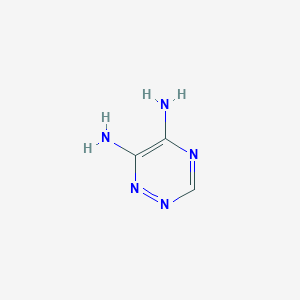
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
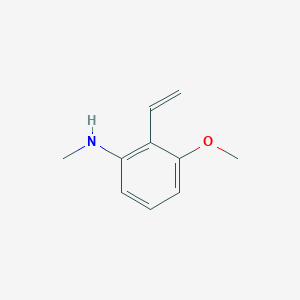
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
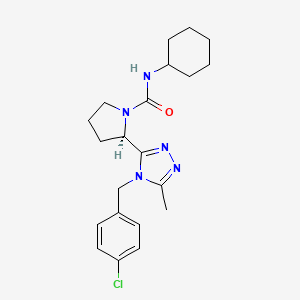
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)

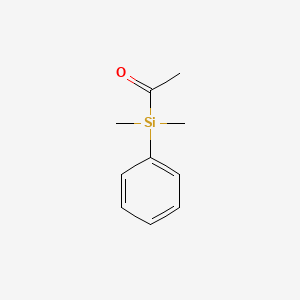
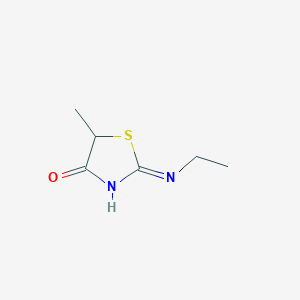

![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
